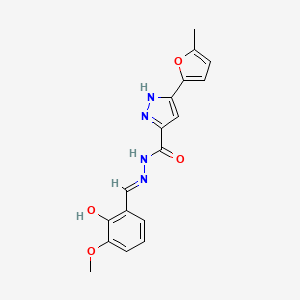![molecular formula C14H14N4O2 B11672129 N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide est un composé qui appartient à la classe des hydrazones. Les hydrazones sont caractérisées par la présence du groupe fonctionnel -CO-NH-N=CH-
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide implique généralement la réaction de condensation entre la pyrazine-2-carbohydrazide et le 4-éthoxybenzaldéhyde. La réaction est généralement effectuée dans un solvant éthanolique sous reflux . La réaction peut être représentée comme suit :
Pyrazine-2-carbohydrazide+4-éthoxybenzaldéhyde→N’-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide+H2O
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction afin d’assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : La réduction peut conduire à la formation de dérivés d’hydrazine.
Substitution : Le groupe éthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont des agents réducteurs couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Produits oxydés tels que les dérivés de l’acide pyrazine-2-carboxylique.
Réduction : Produits réduits tels que les dérivés d’hydrazine.
Substitution : Produits substitués avec divers groupes fonctionnels remplaçant le groupe éthoxy.
Applications de recherche scientifique
N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il a été étudié pour son activité anticancéreuse potentielle. Les hydrazones sont connues pour leurs activités biologiques, notamment leurs propriétés antimicrobiennes, antivirales et anticancéreuses.
Synthèse organique : Le composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Science des matériaux : Les dérivés d’hydrazone sont utilisés dans le développement de matériaux avancés, notamment les polymères et les nanomatériaux.
Applications De Recherche Scientifique
N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer activity. Hydrazones are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Hydrazone derivatives are used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
Le mécanisme d’action de N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications anticancéreuses, il peut inhiber la prolifération des cellules cancéreuses en interférant avec les voies cellulaires essentielles à la croissance et à la survie cellulaires {_svg_2}. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du type de cellules impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(Z)-(4-méthoxyphényl)méthylidène]pyrazine-2-carbohydrazide
- N'-[(Z)-(4-hydroxyphényl)méthylidène]pyrazine-2-carbohydrazide
- N'-[(Z)-(4-fluorophényl)méthylidène]pyrazine-2-carbohydrazide
Unicité
N'-[(Z)-(4-éthoxyphényl)méthylidène]pyrazine-2-carbohydrazide est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe éthoxy peut améliorer la solubilité du composé dans les solvants organiques et peut également affecter son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C14H14N4O2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9- |
Clé InChI |
KOTKDJOURXJMQZ-MFOYZWKCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
